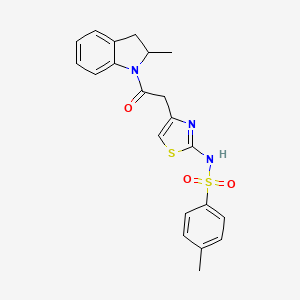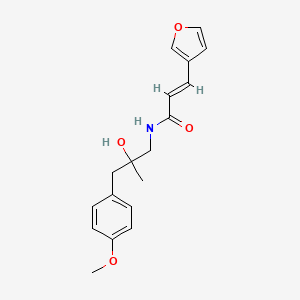
Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a hydroxyl group and a sulfonyl chloride group makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce the hydroxyl and sulfonyl chloride groups.
Hydroxylation: Cyclopentene is first hydroxylated to introduce the hydroxyl group at the 2-position. This can be achieved using reagents such as osmium tetroxide (OsO₄) followed by sodium bisulfite (NaHSO₃).
Sulfonylation: The hydroxylated intermediate is then treated with chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl chloride group at the 1-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia (NH₃), ethanol (C₂H₅OH), and thiophenol (C₆H₅SH) can be used in substitution reactions. These reactions typically occur under mild conditions with the presence of a base such as pyridine.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be used to oxidize the hydroxyl group to a ketone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce the hydroxyl group to a methylene group.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioates, as well as ketones and methylene derivatives.
Aplicaciones Científicas De Investigación
Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a building block in the development of drugs, particularly those targeting specific enzymes and receptors.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride can be compared with other similar compounds, such as:
Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which affects its reactivity and applications.
Rel-(1R,2R)-2-hydroxycyclopentane-1-sulfonate ester: The presence of a sulfonate ester group makes this compound more stable and less reactive compared to the sulfonyl chloride derivative.
Rel-(1R,2R)-2-hydroxycyclopentane-1-thiosulfonate: This compound contains a thiosulfonate group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a hydroxyl group and a sulfonyl chloride group, which provides a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c6-10(8,9)5-3-1-2-4(5)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTVEQALNVUIGU-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)S(=O)(=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)S(=O)(=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol](/img/structure/B2672322.png)
![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)

![4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine](/img/structure/B2672331.png)




